9-Bromonoscapine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
488721-01-3 |
|---|---|
Molecular Formula |
C22H22BrNO7 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(3S)-3-[(5R)-9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
PLMUFLAOTAHIIZ-SJORKVTESA-N |
Isomeric SMILES |
CN1CCC2=C([C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC |
Canonical SMILES |
CN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Modifications
Direct Halogenation Approaches for 9-Bromonoscapine
Direct halogenation represents a fundamental approach to synthesize this compound by introducing a bromine atom directly onto the noscapine (B1679977) scaffold.
Conventional Synthetic Routes
Conventional methods for synthesizing this compound typically involve the direct bromination of noscapine. One established procedure involves dissolving noscapine in a minimal amount of 48% hydrobromic acid (HBr) with continuous stirring, followed by the gradual addition of freshly prepared bromine water over approximately one hour until an orange precipitate forms. google.com The reaction mixture is then stirred at room temperature for an additional hour to ensure completion. google.com This method is considered relatively simple and straightforward, capable of providing halogenated products in high quantitative yields under mild conditions, which is crucial given noscapine's susceptibility to hydrolysis. google.com
Ionic Liquid-Based Synthesis Strategies
The development of ionic liquid-based synthesis strategies for this compound aims to address challenges such as solubility issues and to improve reaction efficiency. A novel two-step synthesis route has been devised for the preparation of 9-bromo noscapine ionic liquid, specifically [9-Br-Nos]IBr2. researchgate.netnih.gov This method represents a pioneering "ionic to ionic bromination" approach. researchgate.netnih.gov
This ionic liquid-based synthesis offers several advantages over traditional organic analogue methods, including increased solubility of the product, reduced reaction times, and improved yields. researchgate.netnih.gov For instance, comparative studies have shown that [9-Br-Nos]IBr2 exhibits an enhanced binding interaction with human hemoglobin (Hb) compared to noscapine. At 298 K, the binding constant (Kb) for [9-Br-Nos]IBr2-Hb was found to be 36,307 M⁻¹, with a ∆G of -11.5 KJmol⁻¹, indicating a stronger and more viable interaction than noscapine-Hb binding (Kb = 159 M⁻¹, ∆G = -12.5 KJmol⁻¹). nih.gov
Furthermore, the 9-bromo noscapine ionic liquid has demonstrated superior cytotoxic activity. In studies on the A549 (non-small cell lung cancer) cell line, [9-Br-Nos]IBr2 exhibited an IC50 value of 95.02 ± 6.32 μM after 48 hours, which is more potent than noscapine's IC50 of 128.82 ± 2.87 μM. nih.gov The ionic liquid also induced a higher mortality rate of 87% compared to 66% for noscapine at concentrations of 200 μM after 72 hours. nih.gov
Table 1: Comparison of this compound Ionic Liquid ([9-Br-Nos]IBr2) and Noscapine
| Property/Parameter | Noscapine | [9-Br-Nos]IBr2 | Reference |
| Synthesis Advantages | - | Increased solubility, shorter reaction time, better yield | researchgate.netnih.gov |
| Binding Affinity (Kb) with Hb (298 K) | 159 M⁻¹ | 36,307 M⁻¹ | nih.gov |
| Binding Energy (∆G) with Hb (298 K) | -12.5 KJmol⁻¹ | -11.5 KJmol⁻¹ | nih.gov |
| IC50 on A549 cells (48h) | 128.82 ± 2.87 μM | 95.02 ± 6.32 μM | nih.gov |
| Mortality Rate on A549 cells (200 μM, 72h) | 66% | 87% | nih.gov |
Semisynthetic Routes to this compound Derivatives
Semisynthetic routes allow for more intricate modifications of this compound, particularly at the 9-position, to generate a diverse array of derivatives with tailored properties. This position has been identified as a key site for enhancing anticancer activity, with studies suggesting that the introduction of various functional groups, including halogens, nitro, amino, and alkyl groups, can lead to improved efficacy. researchgate.netbrieflands.comnih.govcsic.es Computational docking studies have indicated that the 9-position of noscapine's binding pocket in tubulin has an empty space, which can be better occupied by larger halogen atoms like bromine, leading to a better fit and consequently higher activity. brieflands.com
Functionalization at the 9-Position via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for introducing complex functionalities at the 9-position of this compound, enabling the formation of new carbon-carbon bonds. 9'-Bromonoscapine (also known as EM011) serves as an excellent starting material for these palladium-catalyzed reactions. nih.gov This approach has been found to be superior in generating new 9'-noscapine derivatives. nih.gov
The Suzuki cross-coupling reaction is a widely utilized palladium-catalyzed method for forming carbon-carbon bonds between an organohalide (such as this compound) and an organoboronic acid or ester, in the presence of a base. nih.govnih.govwikipedia.orgnumberanalytics.com This reaction has been effectively applied to synthesize 9'-alkyl and 9'-arylnoscapines from 9'-bromonoscapine. nih.govnih.gov
Optimized Suzuki coupling conditions have been developed to achieve high yields and purity of the resulting noscapine derivatives. nih.govresearchgate.net For example, the synthesis of 9'-methyl and 9'-phenyl noscapine derivatives via Suzuki coupling has yielded compounds with cytotoxic potency comparable to or even better than the 9'-brominated derivative. nih.govnih.gov These derivatives have shown the ability to inhibit the proliferation of human cancer cells and induce G2/M cell cycle arrest and apoptosis, without significantly affecting normal human lymphocytes, suggesting a selective action against cancer cells. nih.govnih.gov
Table 2: Cytotoxic Potency of Selected 9'-Substituted Noscapine Derivatives via Suzuki Coupling
| Derivative | Cytotoxic Potency (vs. 9'-Bromonoscapine) | Effect on Normal Cells | Cell Cycle Arrest | Apoptosis Induction | Reference |
| 9'-Methylnoscapine | Similar | No cell death | G2/M Phase | Yes | nih.govnih.gov |
| 9'-Phenylnoscapine | Similar | No cell death | G2/M Phase | Yes | nih.govnih.gov |
| 9'-(2-Methoxyphenyl)-noscapine | - | - | No G2/M arrest | - | nih.gov |
The Heck reaction, another palladium-catalyzed cross-coupling, has also found application in the functionalization of this compound. This reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a new carbon-carbon bond. researchgate.net
An example of its application is the synthesis of 9-formylnoscapine from this compound. This transformation involves a three-step reaction sequence where the Heck reaction with ethyl acrylate (B77674) is a crucial initial step, leading to an intermediate noscapinoid. researchgate.net Subsequent steps, such as dihydroxylation and oxidative cleavage, then yield 9-formylnoscapine. researchgate.net This demonstrates the utility of the Heck reaction in introducing aldehyde functionalities, which can then be further transformed into other valuable derivatives, such as 9-ethynylnoscapine via Seyferth-Gilbert homologation. researchgate.net
Iii. Molecular and Cellular Mechanisms of Action
Microtubule Dynamics Modulation
9-Bromonoscapine is classified as a microtubule-modulating agent, interfering with the dynamic nature of the microtubule cytoskeleton, which is critical for cell division, structure, and transport. nih.gov Its actions are distinct and more potent than its parent compound, noscapine (B1679977).
This compound directly interacts with tubulin, the protein subunit that polymerizes to form microtubules. Research has consistently shown that this compound exhibits a higher binding affinity for tubulin compared to noscapine. nih.govcbijournal.comjuniperpublishers.com This enhanced affinity is a key factor in its increased potency. Like noscapine, it is understood to bind stoichiometrically to tubulin, likely in a 1:1 ratio, inducing a conformational change in the tubulin dimer upon binding. cbijournal.comnih.gov Computational docking studies suggest that this compound fits into a hydrophobic pocket on the tubulin molecule, which may overlap with the binding site of other microtubule agents like colchicine (B1669291). juniperpublishers.com The introduction of the bromine atom at the 9-position of the noscapine scaffold is credited with improving this binding activity. juniperpublishers.comresearchgate.net
| Compound | Relative Tubulin Binding Affinity | Reported Dissociation Constant (Kd) | Binding Stoichiometry (Compound:Tubulin) | Reference |
|---|---|---|---|---|
| Noscapine | Baseline | ~186 µM | ~1:1 | cabidigitallibrary.org |
| This compound | Higher than Noscapine | ~54 µM | Implied 1:1 | nih.govcbijournal.comjuniperpublishers.comdoaj.org |
The disruption of microtubule dynamics by this compound triggers the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. aacrjournals.org This activation halts the cell cycle, leading to a robust arrest in the G2/M phase of mitosis. nih.govnih.govaacrjournals.org Flow cytometry analyses of various cancer cell lines treated with this compound consistently show a significant accumulation of cells in this phase. nih.gov This mitotic block is achieved at concentrations much lower than those required for noscapine, reflecting this compound's higher potency. cbijournal.comresearchgate.net The sustained arrest prevents cells from completing cell division and often serves as a prelude to apoptosis. nih.govmdpi.com Mechanistically, this arrest has been linked to the downregulation of key mitotic proteins, including the cdc2/cyclin B1 complex, whose activity is essential for mitotic progression. nih.govnih.gov
A hallmark of this compound's mechanism of action is its ability to induce profound abnormalities in mitotic spindle architecture. nih.govaacrjournals.org While its parent compound, noscapine, typically arrests cells with largely normal bipolar spindles, this compound treatment leads to the formation of aberrant, multipolar spindles. cbijournal.comresearchgate.netmedicinacomplementar.com.br This effect is attributed to the compound's impact on centrosomes, the primary microtubule-organizing centers in animal cells, causing their amplification and declustering. nih.govmdpi.com The resulting multipolar spindles are incapable of correctly aligning chromosomes at the metaphase plate, a catastrophic failure that prevents the faithful segregation of the genome into daughter cells. nih.govnih.gov This induction of multipolar spindles is a key factor leading to mitotic catastrophe and subsequent cell death, particularly in cancer cells which may already have a tendency toward centrosome abnormalities. nih.govnih.gov
| Cell Line | Condition | Bipolar Spindles (%) | Multipolar Spindles (%) | Reference |
|---|---|---|---|---|
| MCF10A (Near-normal) | Control | ~100% | 0% | nih.gov |
| + 25 µM 9-Br-Nos | ~90% | ~10% | ||
| MCF10A-CSC3 (Transformed) | Control | ~100% | 0% | nih.gov |
| + 25 µM 9-Br-Nos | ~7.5% | >90% |
Induction of Mitotic Arrest (G2/M Phase)
Programmed Cell Death Pathways
The ultimate fate of a cancer cell following sustained mitotic arrest induced by this compound is programmed cell death, or apoptosis. The compound engages the intrinsic apoptotic pathway, a tightly regulated process of cellular self-destruction.
The apoptotic cascade initiated by this compound is a multi-step process involving key molecular events. Following the G2/M arrest, cells begin to exhibit classic signs of apoptosis. nih.govaacrjournals.org This process is triggered by the release of pro-apoptotic factors from the mitochondria. aacrjournals.org
Key mechanistic steps include:
Mitochondrial Outer Membrane Permeabilization: Treatment with this compound leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cell's cytoplasm. aacrjournals.org
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to the adaptor protein Apaf-1, triggering the assembly of a multi-protein complex known as the apoptosome. wikipedia.orgplos.org This structure serves as an activation platform for the initiator caspase, Caspase-9. plos.orgnih.gov
Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3. nih.govaacrjournals.org The presence of cleaved (active) Caspase-3 is a definitive marker of apoptosis in cells treated with this compound. nih.gov
Cleavage of Cellular Substrates: Active Caspase-3 carries out the demolition phase of apoptosis by cleaving a multitude of cellular proteins, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. cbijournal.comaacrjournals.org
DNA Fragmentation: The process culminates in the fragmentation of the cell's DNA, a hallmark of apoptosis that can be detected by methods such as the TUNEL assay or by the appearance of a sub-G1 peak in flow cytometry analysis. nih.govaacrjournals.org
Studies have also investigated the role of the Bcl-2 family of proteins, which regulate mitochondrial integrity. In some cancer cell lines, this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance in favor of death. nih.govksbu.edu.tr
Caspase Activation (Caspase-3, Caspase-9)
Induction of Mitotic Catastrophe
This compound is a microtubule-modulating agent that can induce a form of cell death known as mitotic catastrophe. nih.govnih.gov This process is distinct from apoptosis, although they can be linked. nih.gov In studies using cigarette smoke condensate-transformed breast epithelial cells (MCF10A-CSC3), this compound was shown to cause aberrant multipolar spindle formation during mitosis. nih.govnih.gov This disruption of the mitotic spindle prevents proper chromosome alignment and segregation, leading to an irreversible mitotic arrest. nih.govnih.gov The cells, unable to complete mitosis correctly, ultimately undergo cell death. nih.govnih.gov This effect was found to be linked to decreased levels and activity of the cdc2/cyclin B1 complex, which is essential for mitotic progression. nih.govnih.gov
Autophagy Induction in Macrophage Systems
In addition to apoptosis and mitotic catastrophe, this compound can induce autophagy, a cellular self-eating process, particularly within macrophage systems. nih.govnih.gov Studies have demonstrated that brominated noscapine analogs prompt robust autophagy in human macrophage cell lines like THP-1. nih.govresearchgate.net This induction is characterized by extensive vacuolation in the cytoplasm, as observed through electron microscopy, and the upregulation of microtubule-associated light-chain protein (LC3-II), a key marker for autophagosome formation. nih.govresearchgate.net The induction of autophagy appears to be at least partially responsible for the anti-inflammatory effects of these compounds. nih.gov
Innate Immune Pathway Modulation
This compound has been identified as a modulator of innate immune pathways, exhibiting significant anti-inflammatory activity. nih.govnih.govplos.org
Research demonstrates that this compound effectively inhibits the release of key pro-inflammatory mediators from macrophages. researchgate.netnih.gov In in vitro models using both human and murine macrophages, the compound significantly dampened the production of Tumor Necrosis Factor-alpha (TNFα) and Nitric Oxide (NO) when the cells were stimulated with Toll-like receptor (TLR) ligands. nih.gov Furthermore, it was shown to inhibit the release of Interleukin-8 (IL-8). nih.govplos.org This potent anti-inflammatory action was observed in models mimicking both septic and sterile inflammation without affecting the viability of the macrophage cells. nih.govnih.gov
| Mediator | Effect of this compound (50 µM) | Cell System | Inducer | Reference |
| Nitric Oxide (NO) | Significant Inhibition (p < 0.00001) | Murine Macrophages (RAW 264.7) | LPS | nih.gov |
| TNFα | Significant Inhibition (p < 0.00001) | Murine Macrophages (RAW 264.7) | LPS | nih.gov |
| IL-8 | Inhibition | Macrophages | TLR ligands | nih.govplos.org |
Interference with Toll-Like Receptor (TLR)- and Non-TLR-Induced Inflammation Pathways
This compound has demonstrated notable anti-inflammatory properties by intervening in both Toll-Like Receptor (TLR)- and non-TLR-mediated inflammatory pathways. researchgate.netresearchgate.net Research shows that brominated noscapine analogs can inhibit the release of cytokines and chemokines from macrophage cell lines. researchgate.net This activity is crucial in models of both septic and sterile inflammation. researchgate.net
In in-vitro models mimicking septic conditions, this compound effectively dampens the inflammatory response triggered by TLR ligands. plos.org Specifically, when macrophage-like cells (RAW264.7) are stimulated with lipopolysaccharide (LPS), a TLR4 ligand, or Pam3CSK4, a TLR2 ligand, co-treatment with this compound leads to a highly significant reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). researchgate.netplos.org Similarly, in human embryonic kidney cells (HEK293) expressing human TLR4, this compound was found to inhibit the release of Interleukin-8 (IL-8), a chemokine central to the inflammatory response. plos.org The compound's ability to interfere with these pathways suggests it can modulate the innate immune response to pathogen-associated molecular patterns. plos.orgresearchgate.net
Furthermore, this compound also shows efficacy in non-TLR-induced inflammation models, which simulate sterile inflammation. plos.org This indicates that its anti-inflammatory action is not limited to pathways initiated by pathogen recognition but extends to inflammation caused by other triggers. plos.org
Abrogation of Inflammatory Signal Transduction
The anti-inflammatory effects of this compound are linked to its ability to abrogate inflammatory signal transduction, partly through its influence on microtubule dynamics. plos.orgresearchgate.net The integrity of the microtubule network is essential for various cellular processes, including the trafficking and release of inflammatory mediators. By binding to tubulin, this compound alters microtubule dynamics, which in turn can disrupt the signaling cascades required for a full-blown inflammatory response. researchgate.net
A proposed model for its action suggests a multi-level interference with the inflammatory process. plos.orgresearchgate.net This includes potentially disrupting cell surface receptor ligation, abrogating signal transduction by attenuating microtubule function, and ultimately inhibiting the transcription of inflammatory genes in the nucleus. plos.orgresearchgate.net This modulation of the cellular machinery provides a mechanistic basis for the observed reduction in pro-inflammatory cytokines like TNF-α and chemokines such as IL-8. researchgate.netplos.org Studies have confirmed that brominated analogs of noscapine significantly inhibit the release of these mediators from macrophages. researchgate.net
Interaction with Other Biological Macromolecules
This compound and its derivatives have been shown to interact with human hemoglobin (Hb), the primary oxygen-transporting protein in the blood. researchgate.netresearchgate.net Spectroscopic and computational studies have revealed that an ionic liquid form of this compound, [9-Br-Nos]IBr2, forms a 1:1 stoichiometric complex with Hb. researchgate.netnih.gov This interaction is characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex. researchgate.netnih.gov
The binding is primarily driven by van der Waals forces and hydrogen bonding. researchgate.netnih.gov Comparative studies show that the ionic liquid form of this compound exhibits a significantly stronger interaction with Hb compared to the parent compound, noscapine. researchgate.netnih.gov This is evidenced by a much higher binding constant (Kb). researchgate.netnih.gov Computational docking studies further support these findings, indicating a strong and stable binding within a fragment of the Hb tetramer. researchgate.netnih.gov
| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJmol-1) | Binding Energy (kcalmol-1) | Stoichiometric Ratio (Compound:Hb) |
|---|---|---|---|---|
| [9-Br-Nos]IBr2 | 36,307 | -11.5 | -91.75 | 1:1 |
| Noscapine | 159 | -12.5 | N/A | 1:1 |
Data sourced from references researchgate.netnih.gov.
The interaction of this compound (BrNs) with serum albumins, which are crucial for the transport of drugs in the bloodstream, has been investigated using Bovine Serum Albumin (BSA) as a model protein. nih.gov These studies are vital for understanding the pharmacodynamic and pharmacokinetic properties of the compound. nih.gov
The interaction between this compound and BSA involves a static quenching mechanism, leading to the formation of a stable BrNs-BSA complex with a 1:1 stoichiometry. nih.gov Thermodynamic analysis revealed that the binding process is spontaneous and exothermic. The primary intermolecular forces responsible for this interaction are van der Waals forces and hydrogen bonding. nih.gov This binding also induces significant conformational changes in the secondary structure of the BSA protein. nih.gov Molecular docking simulations corroborate these experimental findings, showing a strong interaction with a notable docking score. nih.gov
| Parameter | Value |
|---|---|
| Binding Stoichiometry (BrNs:BSA) | 1:1 |
| Binding Constant (Kb) at 298 K | ~103 M-1 |
| Molecular Docking Score | -8.08 kcal/mol |
| Primary Interaction Forces | Van der Waals, Hydrogen Bonding |
Data sourced from reference nih.gov.
Reactive Oxygen Species (ROS) are critical signaling molecules, and their levels are tightly regulated within cells. frontiersin.orgsmw.ch Dysregulation of ROS homeostasis is associated with various pathological conditions, including inflammation. frontiersin.orgnih.gov Research into noscapine analogs has touched upon their effect on ROS production. researchgate.net While high levels of ROS can be damaging, controlled production is essential for processes like pathogen defense. frontiersin.org Some studies have indicated that noscapine analogs can enhance the release of ROS. researchgate.net This ability to modulate ROS levels could be another facet of this compound's biological activity, potentially contributing to its effects on cellular signaling and stress responses. researchgate.net
Iv. Structure Activity Relationship Sar Studies
Positional Effects of Bromine Substitution on Biological Activity
The introduction of a bromine atom at the 9-position of the noscapine (B1679977) scaffold has been identified as a critical modification leading to a substantial increase in biological activity. Studies have demonstrated that 9-Bromonoscapine exhibits significantly higher cytotoxic activity compared to the parent compound, noscapine. For instance, against the MCF-7 breast cancer cell line, this compound showed an IC50 value of 1.0 ± 0.2 μM, which is approximately 40 times more potent than noscapine (IC50 = 39.6 ± 2.2 μM). nih.govresearchgate.net This substitution at the 9-position has been shown to enhance the fitting strength of the molecules into the tubulin active site. nih.govresearchgate.net
The increased potency of this compound (also known as EM011) is also evident in its tubulin binding affinity. It binds tubulin with a dissociation constant (KD) of 54 ± 9.1 µM, which is considerably stronger than noscapine's KD of 144 ± 1.0 µM. researchgate.netscience.govscience.gov This enhanced binding contributes to its ability to perturb microtubule dynamics and induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells. nih.govsigmaaldrich.com
Table 1: Comparative Cytotoxicity and Tubulin Binding Affinity
| Compound | Cell Line (Assay) | IC50 (µM) | Tubulin Binding Affinity (KD, µM) |
| Noscapine | MCF-7 | 39.6 ± 2.2 nih.govresearchgate.net | 144 ± 1.0 researchgate.net |
| This compound | MCF-7 | 1.0 ± 0.2 nih.govresearchgate.net | 54 ± 9.1 researchgate.netscience.govscience.gov |
| [9-Br-Nos]IBr2 | A549 | 95.02 ± 6.32 researchgate.netnih.gov | Not specified |
Note: [9-Br-Nos]IBr2 represents an ionic liquid form of this compound. researchgate.netnih.gov
Impact of Additional Substituents on Efficacy and Tubulin Interaction
Beyond the bromine substitution at the 9-position, further modifications to the noscapine scaffold have been explored to optimize efficacy and tubulin interaction. These modifications often target the N-position, the 7-position on the benzofuranone ring, and the 9-position itself with various functional groups. researchgate.netnih.govresearchgate.netresearchgate.net
The impact of different halogens at the 9-position has been investigated. Biological tests have shown that most halogenated analogs (9'-halonoscapines, where halo = F, Cl, Br, I) generally possess a higher affinity for tubulin and better cytotoxic activity compared to noscapine, with the exception of 9-iodonoscapine, which was found to be less active. nih.govresearchgate.net Specifically, 9-chloronoscapine has been noted for its effectiveness against human glioblastoma U87 cell lines and its ability to increase G2/M populations in MCF-7 and PC-3 cancer cell lines. researchgate.net This suggests that while bromine is highly effective, other halogens also contribute positively to the activity, with varying degrees of potency.
Functional group modifications at various positions of the noscapine scaffold, including N-substituted derivatives and modifications on the benzofuranone ring, have been shown to influence biological activity. N-substituted derivatives, such as N-carbamate, N-thiocarbamoyl, N-alkyl, and N-acyl derivatives, have demonstrated improved anticancer activity over the parent compound. nih.gov For instance, an N-ethylcarbamoyl noscapine analog showed EC50 values of 3.6 μM and 6.7 μM against MCF-7 and PC3 cells, respectively, with the inclusion of a 9-chloro group further boosting potency. researchgate.net
Modifications at the 7-position of the benzofuranone ring, such as 7-O-demethylation and O-alkylation/acylation, have also yielded more potent noscapinoids. researchgate.netresearchgate.net Di-substituted brominated derivatives, such as 9-Br-7-OH-Nos, 9-Br-7-OCONHEt-Nos, 9-Br-7-OCONHBn-Nos, and 9-Br-7-OAc-Nos, have been reported to exhibit higher tubulin binding activity than noscapine and affect tubulin polymerization. researchgate.net
The incorporation of aliphatic and aromatic substituents, particularly through triazole linkers, has been a focus of SAR studies to enhance the cytotoxic properties of this compound derivatives. Novel 1,2,3-triazole-tethered this compound derivatives have been synthesized, demonstrating better cytotoxicity than N-nornoscapine and this compound as parent compounds. nih.govresearchgate.net
Among these, compounds featuring a hydroxylated aliphatic side chain showed the highest activities against the MCF-7 breast cancer cell line, with IC50 values of 47.2, 37.9, and 32.3 μg/mL for compounds 5p, 5q, and 5r, respectively. nih.govresearchgate.net Molecular docking studies for these compounds also revealed high docking scores, indicating effective interactions with binding sites. nih.govresearchgate.net
Furthermore, 9'-alkyl and 9'-aryl derivatives of noscapine have been synthesized, demonstrating inhibition of human cancer cell proliferation. The 9'-methyl and 9'-phenyl derivatives showed cytotoxic potency comparable to that of the 9'-brominated derivative. nih.govnih.gov N-(3-bromobenzyl) noscapine (compound 6f) was found to bind tubulin with a high affinity (KD = 38 ± 4.0 µM), which is approximately four times higher than noscapine and more potent than this compound (EM011). researchgate.net
Table 2: Cytotoxicity and Docking Scores of Triazole-Tethered this compound Derivatives (MCF-7 Cell Line)
| Compound | Description | IC50 (µg/mL) nih.govresearchgate.net | Docking Score (kcal/mol) nih.govresearchgate.net |
| 5p | Hydroxylated aliphatic chain | 47.2 | -8.074 |
| 5q | Hydroxylated aliphatic chain | 37.9 | -7.425 |
| 5r | Hydroxylated aliphatic chain | 32.3 | -7.820 |
Influence of Functional Group Modifications (e.g., Hydroxy, Carbamide, Acetate)
Stereochemical Influences on Biological Activity and Binding Profiles
Noscapine itself is a chiral molecule with specific stereoisomers, typically found as (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl]-1(3H)-isobenzofuranone. wikipedia.orgthegoodscentscompany.com The stereochemistry of noscapine derivatives is known to be sensitive to acidic or basic media, potentially leading to epimerization during synthetic procedures. nih.gov
While the general importance of stereochemistry in drug-target interactions is well-established, specific detailed findings on how stereochemical changes in this compound directly influence its biological activity and binding profiles are less extensively reported in the provided search results, beyond the understanding that the parent noscapine has defined stereocenters. One study on di-substituted noscapine analogs indicated that the stereochemistry at two chiral centers did not significantly affect their activity, but this finding might not be universally applicable to all this compound derivatives. researchgate.net Further dedicated studies would be needed to fully delineate the precise stereochemical influences on this compound's SAR.
Correlation between Structural Features and Protein Binding Affinity
A strong correlation exists between the structural features of this compound and its analogs and their affinity for target proteins, predominantly tubulin. The enhanced cytotoxicity of this compound is directly linked to its improved ability to bind to tubulin. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net The bromine substitution at the 9-position is particularly effective in increasing the fitting strength of the molecule into the tubulin active site. nih.gov
Molecular docking studies have consistently supported these experimental findings, showing strong interactions and high binding affinities for the more potent this compound analogs. For example, the hydroxylated aliphatic side chain triazole-tethered derivatives, which exhibited the highest cytotoxic activities, also showed favorable docking scores with tubulin. nih.govresearchgate.net Similarly, the ionic liquid form of this compound, [9-Br-Nos]IBr2, demonstrated better binding affinity with human hemoglobin compared to noscapine, suggesting improved pharmacokinetic properties. researchgate.netnih.gov This indicates that specific structural modifications, such as halogenation and the introduction of certain functional groups, optimize the molecular interactions with target proteins, leading to enhanced biological efficacy.
V. Metabolic Profiling and Biotransformation
Identification of Phase I Metabolites
Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups, making the compound more amenable to phase II conjugation. For 9-Bromonoscapine, key phase I metabolic transformations include the cleavage of the methylenedioxy group and various demethylation pathways researchgate.net.
Cleavage of Methylenedioxy Group
A significant phase I metabolic pathway identified for this compound is the cleavage of its methylenedioxy group. This leads to the formation of a specific metabolite, often referred to as Metabolite II in research findings researchgate.net. This type of cleavage is also a known biotransformation pathway for the parent compound, noscapine (B1679977), and is of interest due to its potential to form reactive quinone intermediates, although this bioactivation process has not been observed to cause hepatotoxicity in vivo for noscapine researchgate.netnih.gov.
Demethylation Pathways
Demethylation is another prominent phase I metabolic route for this compound. Studies have identified demethylated this compound metabolites, designated as Metabolites III and IV, as well as a bis-demethylated this compound metabolite (Metabolite VII) researchgate.net. These demethylation processes are analogous to those observed for noscapine, which undergoes N-demethylation and bis-demethylation, along with hydroxylation, to yield several phase I metabolites researchgate.net. Additionally, meconine (Metabolite V) and bromo-cotarnine (Metabolite VI) have been identified as phase I products of this compound biotransformation researchgate.net.
Identification of Phase II Metabolites (e.g., Glucuronides)
Phase II metabolism involves the conjugation of phase I metabolites or the parent compound with endogenous hydrophilic molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion dntb.gov.uanih.gov. For this compound, glucuronidation is a primary phase II pathway. Corresponding glucuronides (G1-G4) of its phase I metabolites have been detected in urine, feces, and serum researchgate.net. This is consistent with the metabolism of noscapine, for which at least nine glucuronide conjugates have been identified as major phase II products researchgate.netscinews.uz. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a crucial detoxification pathway that renders substances more water-soluble for elimination nih.gov.
Cytochrome P450 Enzyme Involvement in Metabolism
Cytochrome P450 (CYP) enzymes are central to the phase I metabolism of many xenobiotics, including this compound, catalyzing various oxidative reactions dntb.gov.ua.
Screening and Identification of Specific CYP Isoforms (e.g., CYP3A4, CYP1A1, CYP2C19, CYP2D6, CYP2E1)
In vitro screening using human liver microsomes has identified specific CYP isoforms involved in the metabolism of this compound. Notably, CYP3A4, CYP1A1, CYP2C19, and CYP2D6 have been identified as major CYP isoforms contributing to the formation of Metabolite II (cleavage of the methylenedioxy group) researchgate.net. Furthermore, all tested CYP isoforms demonstrated catalytic activity in the formation of Metabolites III (demethylated), V (meconine), and VI (bromo-cotarnine) researchgate.net. For Metabolite IV (another demethylated form), CYP2C19, CYP2D6, and CYP2E1 were identified as the major catalytic enzymes researchgate.net.
The involvement of specific CYP isoforms in the metabolism of this compound metabolites is summarized in the table below:
Table 1: Major Cytochrome P450 Isoforms Involved in this compound Metabolite Formation researchgate.net
| Metabolite | Description | Major CYP Isoforms Involved |
| Metabolite II | Cleavage of Methylenedioxy Group | CYP3A4, CYP1A1, CYP2C19, CYP2D6 |
| Metabolite III | Demethylated this compound | All determined CYP isoforms |
| Metabolite IV | Demethylated this compound | CYP2C19, CYP2D6, CYP2E1 |
| Metabolite V | Meconine | All determined CYP isoforms |
| Metabolite VI | Bromo-cotarnine | All determined CYP isoforms |
Comparative Metabolic Profiles with Parent Noscapine
However, a crucial distinction lies in the drug-metabolizing enzyme profiles. While noscapine's metabolism involves a broader array of CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, along with UGTs such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 scinews.uz, the specific major CYP isoforms identified for this compound's metabolism (CYP3A4, CYP1A1, CYP2C19, CYP2D6, CYP2E1) highlight a shift in the primary enzymatic contributors to its biotransformation researchgate.net. This indicates that although the types of metabolic reactions are conserved, the specific enzymes mediating these reactions can differ due to the structural modification.
In Vitro Metabolic Stability Assays utilizing Hepatic Microsomes and S-9 Fractions
In vitro metabolic stability assays are crucial tools in drug discovery and development, providing early insights into a compound's potential pharmacokinetic behavior within biological systems. These assays utilize subcellular fractions from the liver, primarily hepatic microsomes and S-9 fractions, to assess the rate and extent of a compound's biotransformation by drug-metabolizing enzymes. Understanding metabolic stability helps predict a compound's in vivo half-life, systemic exposure, and potential for drug-drug interactions, guiding the selection of promising drug candidates nuvisan.comnih.govresearchgate.net.
Hepatic Microsomes Hepatic microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells, predominantly containing cytochrome P450 (CYP) enzymes, which are key mediators of Phase I oxidative metabolism srce.hrnih.govevotec.com. Assays using liver microsomes typically involve incubating the test compound with the microsomal fraction in the presence of an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity. The disappearance of the parent compound over time is monitored, and parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in predicting the compound's susceptibility to Phase I metabolism nuvisan.comsrce.hrevotec.com.
S-9 Fractions The S-9 fraction is a post-mitochondrial supernatant obtained from liver homogenates, encompassing both microsomal and cytosolic enzymes nih.govevotec.comwikipedia.org. This makes S-9 fractions valuable for assessing both Phase I (CYP-mediated) and Phase II (conjugation) metabolic pathways, as they contain a broader spectrum of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) nih.govnih.govevotec.comoecd.org. For S-9 stability assays, appropriate cofactors such as NADPH for Phase I and UDPGA (uridine 5'-diphospho-glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II reactions are added to the incubation mixture evotec.comoecd.org. Similar to microsomal assays, the depletion of the parent compound is monitored to determine its metabolic stability evotec.com.
Detailed Research Findings and Data Tables for this compound Despite extensive research into noscapine and its analogs, including this compound, detailed, specific quantitative data regarding the in vitro metabolic stability of this compound in human hepatic microsomes and S-9 fractions (e.g., specific half-life values or intrinsic clearance rates) are not readily available in the publicly accessible scientific literature from the conducted searches. While noscapine itself is known to undergo rapid elimination from blood circulation due to first-pass metabolism, with a reported terminal half-life of approximately 4.5 hours researchgate.netrsc.org, synthetic analogs like this compound are developed with the aim of improving pharmacokinetic properties, which often includes enhanced metabolic stability and bioavailability rsc.orgresearchgate.net. However, without explicit published data for this compound from in vitro metabolic stability assays, specific data tables cannot be generated.
Vi. Computational and in Silico Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like 9-Bromonoscapine) when bound to a protein target. It aims to characterize the ligand-protein binding sites and predict their binding affinities and interaction modes.
Characterization of Ligand-Protein Binding Sites (e.g., Tubulin, Hemoglobin, Serum Albumins)
This compound has been extensively studied for its interactions with several key proteins, including tubulin, hemoglobin (Hb), and bovine serum albumin (BSA).
Tubulin: this compound is recognized as a tubulin-binding cytotoxic agent, exhibiting significant activity against various cancers. It has been shown to possess higher tubulin binding activity compared to its parent compound, noscapine (B1679977). juniperpublishers.com Molecular modeling experiments of noscapine derivatives, including this compound, have been used to assess their docking scores and binding affinities to tubulin. nih.govplos.org
Hemoglobin (Hb): Computational calculations, alongside spectroscopic investigations, have explored the binding interaction between 9-bromo-noscapine-based ionic liquids and human hemoglobin. These studies indicate that 9-bromo-noscapine ionic liquid forms a complex with Hb in a stoichiometric ratio of 1:1. researchgate.netresearchgate.netnih.gov Molecular docking studies specifically revealed strong binding in the β1 fragment of the tetrameric structure of Hb for noscapine-based ionic liquids, including the this compound derivative. researchgate.netnih.gov
Serum Albumins (e.g., Bovine Serum Albumin - BSA): Molecular docking analyses have provided significant insights into the interaction of Bromo-Noscapine (BrNs) with bovine serum albumin (BSA). These studies consistently show strong interactions between BrNs and BSA, with reported docking scores indicating favorable binding. nih.govnih.gov The binding of BrNs with BSA is primarily driven by van der Waals forces and hydrogen bonding. nih.govnih.gov The stoichiometry of the BrNs-BSA complex has been determined to be 1:1. nih.govnih.govresearchgate.net
Prediction of Binding Affinities and Interaction Modes
Molecular docking predicts the stability of ligand-protein complexes by calculating binding energies and identifying key interaction modes.
Tubulin: For this compound (also referred to as EM011), its binding affinity to tubulin has been reported with a dissociation constant (KD) of 54 ± 9.1 µM. nih.govplos.orguniv-bio.comjuit.ac.in While some third-generation noscapine analogs have shown even higher binding affinities, this compound remains a potent first-generation clinical candidate. nih.govplos.orgjuit.ac.in
Hemoglobin: Computational studies have revealed a strong binding affinity for 9-bromo-noscapine ionic liquid with human hemoglobin, with a reported binding energy of -91.75 kcal/mol. researchgate.net
Bovine Serum Albumin (BSA): Molecular docking studies for Bromo-Noscapine (BrNs) with BSA have shown strong interactions with a docking score of -8.08 kcal/mol. nih.govnih.gov This indicates a robust binding interaction. The binding process of BrNs with BSA is spontaneous and exothermic, with van der Waals forces and hydrogen bonding identified as the major contributing forces. nih.govnih.gov
Here is a summary of predicted binding affinities and docking scores for this compound with various proteins:
| Protein Target | Binding Affinity / Docking Score | Interaction Mode / Key Forces | Reference |
| Tubulin | KD: 54 ± 9.1 µM | Attenuates dynamic instability of microtubules | nih.govplos.org |
| Human Hemoglobin (Hb) | Binding Energy: -91.75 kcal/mol | Strong binding in β1 fragment; Stoichiometry 1:1 | researchgate.netresearchgate.netnih.gov |
| Bovine Serum Albumin (BSA) | Docking Score: -8.08 kcal/mol | Van der Waals forces and hydrogen bonding; Stoichiometry 1:1 | nih.govnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations extend the understanding gained from docking by providing insights into the dynamic behavior of molecules over time. They are crucial for analyzing conformational stability, flexibility, and the dynamics of protein-drug complexes, as well as for calculating binding free energies.
Analysis of Conformational Stability and Flexibility
MD simulations allow researchers to observe the fluctuations and stability of proteins and their complexes, providing a more realistic picture than static docking poses.
For Bromo-Noscapine (BrNs) in complex with Bovine Serum Albumin (BSA), molecular dynamics simulation analyses have consistently suggested stable binding with minimal deviations in Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values over persistent long simulation runs. nih.govnih.gov These low RMSD and RMSF values indicate that the complex maintains a stable conformation throughout the simulation, suggesting a robust interaction. nih.govnih.gov
Similarly, for 9-bromo-noscapine-based ionic liquids interacting with human hemoglobin, MD simulation studies have confirmed stable binding with minimum deviations in RMSD, supporting experimental observations. researchgate.net
Dynamics of Protein-Drug Complexes
MD simulations provide atomic-level details of how a drug interacts with its target protein over time, including conformational adjustments and the formation or breaking of interactions.
The stable binding observed in MD simulations for this compound with proteins like BSA and hemoglobin indicates that the drug-protein complexes maintain their integrity and specific interaction patterns over the simulation period. researchgate.netnih.govnih.gov This dynamic stability is critical for understanding the drug's mechanism of action and its pharmacokinetic profile in biological systems.
While specific detailed dynamics of this compound with tubulin from MD simulations were not explicitly detailed in the search results, the general role of MD in assessing stability and flexibility of drug conformations, particularly for tubulin-binding agents, is well-established. nih.gov
Free Energy Calculations of Binding Events
Free energy calculations, often performed as part of or subsequent to MD simulations, quantify the thermodynamic favorability of a binding event.
For 9-bromo-noscapine-based ionic liquids and human hemoglobin, MMGBSA binding free energy calculations have further confirmed potent binding. researchgate.net Although a specific numerical value for this compound itself was not explicitly stated in the context of hemoglobin, related studies on noscapine-Hb binding reported a ΔG of -11.5 KJ/mol for [9-Br-Nos]IBr2-Hb complex at 298 K, which was more favorable than noscapine-Hb binding. researchgate.net
For tubulin, free energy (ΔGbind) calculations based on the linear interaction energy (LIE) empirical equation have been used to predict the tubulin-binding affinities for noscapine derivatives. While specific ΔGbind for this compound was not directly provided, it falls within the range of -4.923 to -6.189 kCal/mol for various noscapine analogs, indicating favorable binding. nih.govplos.org
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide fundamental insights into the electronic and structural properties of molecules like this compound. These calculations are essential for understanding the intrinsic characteristics that govern a compound's reactivity and interactions.
DFT calculations are widely employed to elucidate the electronic structure of noscapinoids, including this compound. This involves the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding electron donation and acceptance properties, and thus, chemical reactivity physchemres.orgaustinpublishinggroup.comirjweb.combg.ac.rs. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap often indicates higher reactivity irjweb.com. Molecular electrostatic potential (MEP) maps, also derived from quantum chemical calculations, visualize the charge distribution across the molecule, indicating potential sites for electrophilic and nucleophilic attack, which are crucial for understanding intermolecular interactions irjweb.com. Studies on noscapinoids have utilized DFT (e.g., at the B3LYP/3-21(*)G level) for electronic structure analysis to support quantitative structure-activity relationship (QSAR) predictions researchgate.net.
Computational methods are extensively used to predict and interpret the spectroscopic properties of chemical compounds, providing a theoretical complement to experimental data.
Infrared (IR) Spectroscopy: Theoretical calculations, often using DFT, can predict vibrational frequencies and intensities, which correspond to IR absorption bands. These predictions are valuable for characterizing functional groups and molecular vibrations. IR spectra have been recorded experimentally and analyzed for this compound derivatives and related noscapine ionic liquids, confirming the presence of characteristic functional groups bg.ac.rsacs.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR chemical shifts for both ¹H and ¹³C nuclei is a standard practice in quantum chemistry, typically employing methods like Gauge-Independent Atomic Orbital (GIAO) within DFT chemaxon.com. These predictions aid in the structural elucidation of complex molecules by correlating theoretical chemical shifts with experimental NMR data. Experimental ¹H NMR and ¹³C NMR spectra, including chemical shifts, have been reported for various this compound derivatives, demonstrating the applicability of these techniques for structural confirmation acs.orgresearchgate.netplos.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting UV-Vis absorption spectra. This involves calculating excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks ornl.govresearchgate.net. For noscapine-based ionic liquids, including those derived from this compound, UV-Vis spectra have been determined and analyzed computationally and experimentally. For example, a 9-bromo noscapine ionic liquid showed an increase in absorption intensity with a considerable red (bathochromic) shift in its UV-Vis spectrum, indicating changes in its electronic transitions upon interaction researchgate.net.
Elucidation of Electronic Structure
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish mathematical relationships between the chemical structure of a compound and its biological activity. This approach enables the prediction of biological activity for untested compounds and guides the design of new molecules with improved properties.
QSAR modeling has been widely applied to noscapinoids, including this compound, to predict their anticancer activity based on various molecular descriptors researchgate.netnih.gov. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, polarizability), and steric properties (e.g., molecular volume, shape).
A significant 3D-QSAR model developed for noscapinoids, which likely includes this compound given its prominence as an analogue, yielded a statistically robust correlation between structural features and anticancer activity. This model demonstrated a coefficient of determination (r²) of 0.9146 for the training set and a predictive power (Q²) of 0.7068 for the test set researchgate.net. The QSAR study identified key structural features essential for anti-cancer activity, including two hydrogen bond acceptors, two aromatic rings, two hydrophobic groups, and one positively charged group . These findings provide crucial insights into the molecular requirements for enhanced biological activity within the noscapinoid class.
Table 1: Representative QSAR Model Parameters for Noscapinoids researchgate.net
| Parameter | Value (Example Model) | Description |
| Training Set r² | 0.9146 | Coefficient of determination for the training set, indicating how well the model fits the training data. |
| Test Set Q² | 0.7068 | Predictive power for the test set, indicating the model's ability to predict new compounds' activities. |
| Essential Features | HBA, Aromatic Rings, Hydrophobic Groups, Positive Charge | Key structural motifs correlating with anticancer activity. |
Computational Approaches for Rational Drug Design and Optimization
Computational approaches are integral to rational drug design, enabling the systematic development and optimization of drug candidates like this compound. These methods facilitate the understanding of drug-target interactions, prediction of binding affinities, and assessment of molecular stability.
Molecular docking and molecular dynamics (MD) simulations are frequently employed to investigate the binding modes and interactions of this compound and its derivatives with various biological targets, such as tubulin and hemoglobin bg.ac.rsacs.orgplos.orgresearchgate.netresearchgate.netnih.govnih.govnih.govjuniperpublishers.comepa.gov.
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., tubulin), providing insights into the binding site and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) bg.ac.rs. Molecular docking studies have shown that noscapinoids, including this compound, bind to tubulin, often near or overlapping with the colchicine (B1669291) binding site juniperpublishers.com. For a 9-vinyl phenyl noscapine derivative, a molecular docking score of -4.82 kcal/mol with microtubule was reported researchgate.netnih.gov.
Molecular Dynamics Simulations: MD simulations extend docking studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of their interactions and conformational changes acs.orgresearchgate.netnih.gov. These simulations can refine binding poses, assess complex stability, and calculate binding free energies. For instance, computational studies revealed that a 9-bromo noscapine ionic liquid exhibited a strong binding affinity with human hemoglobin, with a binding energy of -91.75 kcal/mol, suggesting a more robust interaction than the parent noscapine researchgate.net. The dissociation constant (K_D) for this compound (also referred to as EM011) binding to tubulin has been experimentally determined to be 54 ± 9.1 µM, which is more potent than noscapine's K_D of 144 ± 1.0 µM plos.orgnih.gov.
Table 2: Representative Binding Energies and Dissociation Constants for this compound and Related Noscapinoids plos.orgresearchgate.netnih.gov
| Compound/Complex | Target | Method | Binding Energy (kcal/mol) | Dissociation Constant (K_D) |
| This compound ionic liquid ([9-Br-Nos]I) | Human Hemoglobin | Computational Studies | -91.75 | N/A |
| This compound (EM011) | Tubulin | Experimental (Binding Affinity Assay) | N/A | 54 ± 9.1 µM |
| Noscapine | Tubulin | Experimental (Binding Affinity Assay) | N/A | 144 ± 1.0 µM |
| 9-vinyl phenyl noscapine (VPN) | Microtubule | Molecular Docking | -4.82 | N/A |
| 9-vinyl phenyl noscapine (VPN) | Tubulin | MM/PBSA | -24.04 | N/A |
These computational insights are invaluable for the rational design of new this compound analogues with improved efficacy, solubility, and targeted delivery, addressing challenges in drug development researchgate.netnih.gov.
Vii. Preclinical in Vitro and in Vivo Research Models
In Vitro Cell Culture Studies
In vitro cell culture models have been instrumental in characterizing the antiproliferative and mechanistic effects of 9-Bromonoscapine across a spectrum of cancer cell lines and in comparison to normal or transformed epithelial cells.
This compound has demonstrated potent antiproliferative activity against various human cancer cell lines, often exhibiting greater efficacy than its parent compound, noscapine (B1679977).
Breast Cancer: this compound significantly inhibits the proliferation of breast cancer cells, irrespective of their receptor status. In hormone-sensitive MCF-7 breast cancer cells, this compound exhibited an IC₅₀ value of 1.0 µM. It also showed potent activity against hormone-insensitive MDA-MB-231 cells with an IC₅₀ of 3.3 µM. Notably, drug-resistant variants, such as Adriamycin-resistant MCF-7/Adr and tamoxifen-resistant MTR-3 cells, also responded to the antiproliferative effects of this compound with low IC₅₀ values. aacrjournals.orgnih.gov
Non-Small Cell Lung Cancer (NSCLC): A this compound ionic liquid ([9-Br-Nos]IBr₂) demonstrated superior cytotoxicity compared to noscapine in the A549 non-small cell lung cancer cell line. The IC₅₀ for [9-Br-Nos]IBr₂ was 95.02 ± 6.32 µM, while noscapine had an IC₅₀ of 128.82 ± 2.87 µM after 48 hours. researchgate.netnih.gov
Glioblastoma: In U-87 human glioblastoma cell lines, this compound (at 50 µM concentration) resulted in 51.2% cell death after 72 hours, which was higher than the 40% cell death observed with noscapine. At a lower concentration (1 µM), this compound showed similar activity to 9-chloronoscapine. nih.govsemanticscholar.org
Ovarian Cancer: While specific IC₅₀ data for this compound on ovarian cancer cell lines are not consistently detailed in the provided sources, noscapine and its analogs, including halogenated derivatives, are broadly recognized for their ability to prevent the progression of ovarian carcinoma and effectively inhibit the proliferation of ovarian cancer cells, especially those exhibiting multidrug resistance. nih.govsemanticscholar.orgjuniperpublishers.comresearchgate.net
Colon Cancer: Noscapine, the parent compound, has been reported to prevent the progression of colon cancer. While direct specific data for this compound on colon cancer cell lines are not explicitly provided, its enhanced potency as a noscapine analog suggests potential activity. nih.gov
The antiproliferative activity of this compound across various cancer cell lines is summarized in the table below:
| Cancer Type | Cell Line | IC₅₀ (µM) of this compound | Reference |
| Breast Cancer | MCF-7 | 1.0 | aacrjournals.orgnih.gov |
| Breast Cancer | MDA-MB-231 | 3.3 | aacrjournals.org |
| NSCLC | A549 | 95.02 ± 6.32 (Ionic Liquid) | researchgate.netnih.gov |
| Glioblastoma (Cell Death at 50 µM) | U-87 | 51.2% (at 72h) | nih.govsemanticscholar.org |
A crucial aspect of chemotherapeutic agents is their selectivity towards cancer cells over normal cells. This compound has shown promising selectivity in this regard. Studies comparing its effects on spontaneously immortalized human normal breast epithelial cells (MCF10A) and cigarette smoke condensate (CSC)-transformed MCF10A-CSC3 cells revealed differential responses. This compound induced polyploidy and telomeric association in MCF10A-CSC3 cells, whereas MCF10A cells remained unaffected. nih.govnih.govresearchgate.net Furthermore, MCF10A-CSC3 cells were significantly more susceptible to mitotic catastrophe and cell death when exposed to this compound compared to MCF10A cells. The IC₅₀ of this compound in MCF10A-CSC3 cells (4.9 µM) was approximately twofold lower than in MCF10A cells (9.8 µM), indicating a higher sensitivity of the transformed cells. nih.gov This differential response highlights the selective action of this compound. Additionally, newly synthesized noscapine derivatives, including brominated ones, did not induce cell death in normal human lymphocytes, further supporting their selectivity against cancer cells. nih.gov
Mechanistic investigations in transformed epithelial cell lines, such as cigarette smoke condensate-transformed MCF10A-CSC3 cells, have shed light on how this compound exerts its effects. In these cells, this compound induced polyploidy and telomeric association. nih.govnih.govresearchgate.net It led to an irreversible mitotic arrest, culminating in mitotic catastrophe and subsequent cell death. nih.govnih.govresearchgate.net The underlying mechanism involved decreased levels of cdc2/cyclin B1 and reduced cdc2 kinase activity, which are critical regulators of mitotic progression. nih.govnih.govresearchgate.net Immunofluorescence data further revealed that this compound induced aberrant multipolar spindle formation in MCF10A-CSC3 cells, which irreversibly impaired the alignment of replicated chromosomes to the equatorial plane, ultimately leading to cell death. In contrast, normal MCF10A cells, while showing bipolar spindles with some uncongressed chromosomes upon treatment, recovered well after drug withdrawal. nih.govnih.gov
Analysis of cell proliferation and viability has consistently demonstrated the inhibitory effects of this compound on cancer cells. This compound significantly inhibited cell proliferation in a concentration-dependent manner. aacrjournals.org Its antiproliferative effects are closely linked to its ability to induce apoptosis following G2-M cell cycle arrest. aacrjournals.orgksbu.edu.tr Mechanistically, studies have shown that this compound treatment leads to an increase in Bax protein levels and a decrease in Bcl-2 levels, resulting in an increased Bax/Bcl-2 ratio in a time-dependent manner. ksbu.edu.trmdpi.com This shift in pro-apoptotic and anti-apoptotic protein balance is a hallmark of the intrinsic apoptotic pathway. Further evidence of apoptosis induction includes the activation of caspase-3 and cleavage of its substrates, such as poly(ADP-ribose) polymerase (PARP), as well as mitochondrial damage and the release of cytochrome c. aacrjournals.orgmdpi.com Cell viability assays, including MTT and clonogenic assays, have been widely employed to quantify these effects, consistently showing reduced cell survival and proliferation in treated cancer cell lines. nih.govresearchgate.net Flow cytometry analysis has also reconfirmed that transformed cells are more susceptible to the cell death induced by this compound. nih.govnih.govresearchgate.net
Mechanistic Studies in Transformed Epithelial Cell Lines (e.g., Cigarette Smoke Condensate-Transformed Cells)
Advanced In Vitro Assays
Advanced in vitro assays provide deeper insights into the molecular interactions of this compound, particularly concerning its primary cellular target.
Quantitative tubulin polymerization assays are critical for understanding the microtubule-modulating properties of noscapine derivatives. This compound has been shown to possess higher tubulin binding activity compared to noscapine. semanticscholar.orgjuniperpublishers.commdpi.com This enhanced binding translates into a more pronounced effect on tubulin polymerization. While noscapine is known to attenuate the dynamic instability of microtubules without significantly altering the total polymer mass, this compound alters tubulin polymerization in non-small cell lung cancer cells differently from noscapine. aacrjournals.orgnih.govplos.org This suggests that the addition of the bromine atom at position 9 of the isoquinoline (B145761) ring system modifies its interaction with tubulin, leading to improved effects on microtubule dynamics and, consequently, enhanced anticancer activity. aacrjournals.orgjuniperpublishers.com
Cell Cycle Analysis by Flow Cytometry
Flow cytometry has been instrumental in analyzing the effects of this compound on cell cycle progression. Studies have shown that Br-Nos induces mitotic arrest in various cancer cell lines. In cigarette smoke condensate (CSC)-transformed human breast epithelial cells (MCF10A-CSC3), Br-Nos treatment led to a significant arrest in the S-phase before drug withdrawal, and subsequent flow cytometry analysis reconfirmed that MCF10A-CSC3 cells were more susceptible to cell death compared to normal MCF10A cells nih.govnih.govresearchgate.net. Furthermore, this compound has been observed to increase the G2/M population in MCF-7 breast cancer cells mdpi.com. The observed mitotic arrest induced by Br-Nos in MCF10A-CSC3 cells is attributed to decreased levels of cdc2/cyclin B1 and cdc2 kinase activity nih.govnih.gov.
Table 1: Effect of this compound on Cell Cycle Phases in Cancer Cells
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Cell Cycle | Citation |
| MCF10A-CSC3 | 25 µM | 24 hours | Significant S-phase arrest, increased susceptibility to cell death | nih.govnih.gov |
| MCF-7 | Not specified | Not specified | Increased G2/M population | mdpi.com |
Apoptosis and Cell Death Detection Assays
A key finding in the preclinical evaluation of this compound is its ability to selectively induce apoptosis and cell death in cancer cells while sparing normal cells nih.govksbu.edu.tr. In MCF10A-CSC3 cells, Br-Nos exposure culminated in cell death nih.govnih.gov. The compound has been shown to induce apoptosis in MCF-7 breast cancer cells after they enter G2-M arrest mdpi.comksbu.edu.tr. Mechanistically, this compound has been reported to increase the levels of the pro-apoptotic protein BAX and decrease the levels of the anti-apoptotic protein Bcl-2, thereby altering the Bcl-2/BAX ratio ksbu.edu.tr. It also activates caspase-dependent apoptosis pathways and modulates the release of downstream factors, indicating a mitochondrial pathway involvement in inducing programmed cell death mdpi.comnih.gov.
Immunofluorescence Microscopy for Subcellular Structure Analysis
Immunofluorescence microscopy provides visual evidence of the cellular changes induced by this compound. Studies have demonstrated that MCF10A-CSC3 cells treated with Br-Nos are susceptible to mitotic catastrophe, a process where cells fail to complete mitosis and subsequently undergo cell death, and these cells failed to recover after drug withdrawal nih.govnih.gov. Specifically, MCF10A-CSC3 cells exhibited aberrant multipolar spindle formation upon Br-Nos treatment, which irreversibly impaired the alignment of replicated chromosomes to the equatorial plane, leading to cell demise nih.govnih.gov. In contrast, normal MCF10A cells, although showing bipolar spindles with some uncongressed chromosomes after Br-Nos treatment, recovered relatively well after drug withdrawal nih.govnih.gov. Furthermore, brominated noscapine analogs, including this compound and reduced bromonoscapine, have been shown to induce centrosome amplification and de-clustering, leading to spindle multipolarity and cancer cell death mdpi.com. Reduced-9-bromonoscapine (RedBr-Nos), a related analog, was found to be a potent declustering agent, capable of dispersing interphase centrosome clusters in N1E-115 murine neuroblastoma cells. This declustering led to the inhibition of neurite formation, impairment of cell polarization and Golgi organization, and disruption of cellular protrusions and focal adhesion contacts nih.gov.
Cytogenetic Analysis (e.g., Polyploidy, Telomeric Association)
Cytogenetic analysis has revealed significant alterations in chromosome structure and number induced by this compound, particularly in transformed cells. Research indicates that Br-Nos induces polyploidy (the condition of a cell or organism having more than two paired sets of chromosomes) and telomeric association in MCF10A-CSC3 cells, while normal MCF10A cells remain unaffected nih.govnih.govresearchgate.net. Telomeric associations involve the fusion of chromosome ends, which can contribute to chromosomal instability .
Table 2: Cytogenetic Effects of this compound on Breast Epithelial Cells
| Cell Line | Treatment Conditions | Diploid Population (%) | Polyploidy (%) | Telomeric Association | Citation |
| MCF10A (Control) | Untreated | 68.5 | 31.5 | Not significant | nih.gov |
| MCF10A | 20 µM Br-Nos for 24 hours | 84.4 | 15.6 | Not significant | nih.gov |
| MCF10A-CSC3 | 20 µM Br-Nos for 24 hours | Not specified | Enhanced | Induced | nih.govnih.govresearchgate.net |
Preclinical Animal Models
The efficacy of this compound has been further evaluated in preclinical animal models, primarily focusing on its anti-tumor activity and, to a lesser extent, its pharmacokinetic profile.
Efficacy Evaluation in Cancer Xenograft Models
In vivo studies using cancer xenograft models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound (9-Br-Nos) has been shown to inhibit tumor growth in intratibial prostate cancer xenografts mdpi.comnih.gov. Furthermore, 9-Br-Nos demonstrated efficacy against human tumors when xenografts of MDA-MB-231 cells, a human triple-negative breast cancer cell line, were implanted into nude mice mdpi.comksbu.edu.tr. A synergistic relationship has also been observed when 9-Br-Nos was administered in combination with docetaxel (B913) for the treatment of prostate cancer, leading to greater proapoptotic activity compared to docetaxel alone mdpi.comnih.gov. This compound significantly inhibited the growth of human breast (MDA-MB-231) xenograft tumors in nude mice ksbu.edu.tr.
Pharmacokinetic and Biodistribution Analysis
While extensive pharmacokinetic and biodistribution data specifically for this compound is not as widely detailed in the provided literature as for its parent compound, noscapine, general insights can be inferred. Noscapine itself exhibits rapid absorption following oral administration, with a plasma concentration peak and a half-life of approximately 124 minutes, and an oral bioavailability of about 30% mdpi.comresearchgate.net. Synthetic analogs like this compound are developed to potentially overcome the high effective dose requirements of the parent compound mdpi.com. While some brominated noscapine analogs, including this compound, have been noted to be non-toxic at high doses in preclinical settings plos.org, specific detailed pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion profiles) and comprehensive biodistribution studies solely for this compound in animal models are not explicitly detailed in the search results.
Development and Evaluation of Combination Therapy Regimens
The development and evaluation of combination therapy regimens involving this compound (9-Br-Nos) have shown promising results in preclinical cancer models, aiming to enhance therapeutic efficacy and overcome potential drug resistance. Combination strategies leverage the distinct mechanisms of action of different agents to achieve synergistic or additive anti-tumor effects, often allowing for lower doses of individual drugs and potentially mitigating side effects.
Detailed research findings indicate that 9-Br-Nos, a potent tubulin-binding agent, exhibits enhanced anti-proliferative and pro-apoptotic activities when combined with conventional chemotherapeutic drugs. A significant area of investigation has focused on its combination with docetaxel (DOX), a widely used taxane.
Detailed Research Findings
Preclinical studies have demonstrated a harmonious and synergistic relationship between 9-Br-Nos and docetaxel, particularly in prostate and breast cancer models.
In Vitro Studies: In prostate cancer, the combination of 9-Br-Nos with lower doses of docetaxel resulted in greater proapoptotic activity compared to docetaxel administered alone. This suggests an improved therapeutic outcome for docetaxel-treated patients wikipedia.org. Isobolographic analysis confirmed the synergistic effects of docetaxel and 9-Br-Nos in inhibiting the growth of prostate cancer cell lines, such as LNCaP and PC-3, with combination index (CI) values typically below 1, indicating synergy wikipedia.org.
For breast cancer, specifically in MCF-7 cells, the combination of noscapinoids (including 9-Br-Nos derivatives) and docetaxel revealed synergistic antiproliferative activity wikidata.org. This combination effectively interfered with cell cycle progression, leading to a significant arrest in the G2/M phase, a critical checkpoint for cell division wikidata.orgfishersci.ca. Furthermore, the combined regimen markedly increased the percentage of apoptotic cells. For instance, the combination of a 9-Br-Nos derivative (PYBA-Nos) with docetaxel resulted in significantly higher percentages of early and late apoptotic cells (26.1% and 19.9% respectively) compared to single-agent treatments (PYBA-Nos alone: 13.0% early, 8.56% late; Docetaxel alone: 11.0% early, 3.99% late) wikidata.org.
A novel derivative, 9-Br-Trimethoxybenzyl noscapine (BTN), when combined with docetaxel, showed enhanced tubulin binding affinity. Molecular modeling and cellular studies indicated that the presence of one compound significantly reduced the calculated free energies of binding (ΔGbind,pred) for the other to tubulin, suggesting a cooperative binding mechanism. The combined regimen of BTN and docetaxel attenuated tubulin intensity by 50%, a higher value than either agent alone, further supporting their synergistic activity on tubulin dimerization fishersci.ca.
In breast cancer xenograft models using female athymic nude mice implanted with MCF-7 cells, the combination treatment of 9-Br-Nos derivatives and docetaxel led to a significant regression in tumor volume compared to single-agent regimens wikidata.orgfishersci.ca. This demonstrated the enhanced antitumor activity of the combination in a living system.
Data Tables
The following tables summarize key preclinical findings on the combination therapy regimens involving this compound.
Table 1: In Vitro Research Findings of this compound Combination Therapy
| Combination | Cancer Cell Line | Key Findings | Reference |
| 9-Br-Nos + Docetaxel | LNCaP, PC-3 (Prostate Cancer) | Synergistic inhibition of cell growth (CI < 1); greater proapoptotic activity. | wikipedia.orgwikipedia.org |
| Noscapinoids (incl. 9-Br-Nos derivatives) + Docetaxel | MCF-7 (Breast Cancer) | Synergistic antiproliferative activity; effective G2/M phase arrest; significantly increased early and late apoptotic cells. | wikidata.orgfishersci.ca |
| 9-Br-Trimethoxybenzyl noscapine (BTN) + Docetaxel | MCF-7 (Breast Cancer) | Enhanced tubulin binding affinity; attenuated tubulin intensity by 50% in combination. | fishersci.ca |
Table 2: In Vivo Research Findings of this compound Combination Therapy
| Combination | Animal Model (Xenograft) | Cancer Type | Key Findings | Reference |
| 9-Br-Nos + Docetaxel | Nude mice (intratibial xenografts) | Prostate Cancer | Reduced tumor growth; greater proapoptotic activity; improved overall well-being. | wikipedia.orgwikipedia.org |
| Noscapinoids (incl. 9-Br-Nos derivatives) + Docetaxel | Female athymic nude mice (MCF-7 xenografts) | Breast Cancer | Significant regression in tumor volume compared to single regimens. | wikidata.orgfishersci.ca |
Viii. Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods offer a powerful toolkit for the detailed analysis of 9-Bromonoscapine, ranging from atomic-level structural confirmation to the study of its dynamic interactions in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, aiding in the confirmation of the compound's connectivity and stereochemistry.
Typical ¹H NMR spectra for this compound and its derivatives are recorded using high-field NMR spectrometers, such as Bruker Avance III devices operating at 300 or 600 MHz nih.govresearchgate.net. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) provide characteristic signals for the various proton environments within the complex noscapine (B1679977) scaffold. For instance, studies on this compound derivatives report distinct chemical shifts for aromatic protons, methoxy (B1213986) groups, and aliphatic protons, allowing for precise structural assignments nih.govbrieflands.complos.org.
Similarly, ¹³C NMR spectroscopy, often recorded at 75 MHz or 150 MHz, yields signals corresponding to each unique carbon atom, offering further confirmation of the molecular structure researchgate.netplos.org. The presence of specific carbon signals, particularly for carbonyl carbons, aromatic carbons, and methoxy carbons, is critical for verifying the compound's identity and purity researchgate.netplos.org.
Table 1: Representative NMR Spectroscopic Data for this compound and Derivatives
| Technique | Solvent | Key Chemical Shifts (δ, ppm) | Key Coupling Constants (J, Hz) | Reference |
| ¹H NMR | CDCl₃ | 1.91-2.02 (m, 1H), 2.42-2.49 (m, 2H), 2.57-2.67 (m, 1H), 3.88 (s, 3H), 4.05 (s, 3H), 4.06 (d, J=13.0 Hz, 1H), 4.51 (d, J=3.0 Hz, 1H), 5.75 (d, J=3.0 Hz, 1H), 6.07 (s, 2H), 6.16 (d, J=9.0 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H) | Various m, d, s, t, q signals | nih.govbrieflands.com |
| ¹³C NMR | CDCl₃ | 24.5, 45.8, 52.2, 56.3, 56.7, 58.6, 59.7, 62.3, 80.3, 96.0, 101.2, 117.7, 118.1, 118.3, 119.9, 121.9, 124.2, 127.6, 128.8, 130.3, 130.9, 133.8, 134.3, 140.0, 146.9, 147.4, 148.0, 149.5, 152.5, 168.8 | Not applicable (chemical shifts) | researchgate.net |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are employed to identify the characteristic functional groups present in this compound. These techniques measure the absorption of infrared radiation by molecular vibrations, producing a spectrum unique to the compound's structure.
For this compound and its derivatives, key absorption bands are consistently observed. Common IR absorption frequencies include strong bands around 1754-1760 cm⁻¹ corresponding to the lactone carbonyl (C=O) stretching vibration, a defining feature of the noscapine scaffold nih.govresearchgate.netbrieflands.complos.orgjabonline.in. Other characteristic peaks are typically found in the regions of 3440-3450 cm⁻¹ (O-H stretching, if present, or general broad absorption), 2920-2940 cm⁻¹ (C-H stretching from aliphatic and methoxy groups), 1600-1620 cm⁻¹ (aromatic C=C stretching), 1490-1500 cm⁻¹ (aromatic C=C stretching), and 1440-1450 cm⁻¹ (C-H bending) nih.govresearchgate.netbrieflands.complos.orgjabonline.in. The presence of these specific bands confirms the structural integrity and the successful synthesis of the brominated noscapine derivative.
Table 2: Characteristic IR Spectroscopic Data for this compound and Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Lactone C=O | 1754-1760 | nih.govresearchgate.netbrieflands.complos.orgjabonline.in |
| O-H stretching | 3440-3450 | nih.govresearchgate.netbrieflands.com |
| C-H stretching | 2920-2940 | nih.govbrieflands.complos.orgjabonline.in |
| Aromatic C=C | 1600-1620, 1490-1500 | nih.govresearchgate.netbrieflands.complos.orgjabonline.in |
| C-H bending | 1440-1450 | nih.govresearchgate.netbrieflands.com |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, thereby confirming its molecular formula. This technique provides highly accurate mass measurements, distinguishing between compounds with very similar nominal masses.
For this compound, HRMS data typically show a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that precisely matches the calculated value for C₂₂H₂₂BrNO₇ nih.govresearchgate.netbrieflands.complos.org. For example, reported HRMS data for this compound derivatives often include calculated and found values for [M+H]⁺, with very small differences, confirming the compound's identity and high purity nih.govresearchgate.netbrieflands.com. This precision is vital for validating the chemical structure and ensuring the absence of impurities that would otherwise alter the exact mass.
Table 3: Representative HRMS Data for this compound and Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| This compound | C₂₂H₂₂BrNO₇ | 492.0657 | 492.0636 | |
| Derivative (5c) | C₃₁H₂₉BrN₄O₇ | 649.1214 | 649.1348 | nih.gov |
| Derivative (3) | CHBrNO (partial) | 478.4232 | 479.4522 | researchgate.net |
Circular Dichroism (CD) spectroscopy is utilized to investigate the solution conformation of chiral molecules like this compound and to assess structural changes in biomolecules upon interaction with it. CD measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of proteins or the stereochemical configuration and conformation of small molecules.
In the context of this compound, CD spectroscopy has been employed to study its interactions with proteins such as human hemoglobin (Hb) and bovine serum albumin (BSA) researchgate.netnih.govnih.gov. These studies monitor changes in the CD spectra of the protein, which can indicate alterations in its secondary structure (e.g., alpha-helix, beta-sheet content) upon binding with this compound or its ionic liquid forms researchgate.netnih.gov. For instance, CD analysis has shown that some noscapine-based ionic liquids can induce secondary structural changes in Hb nih.gov. While direct CD data for the solution conformation of this compound itself are less frequently detailed in general characterization papers, its application in studying binding-induced conformational changes is well-documented researchgate.netnih.govnih.govnih.gov.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions between this compound and biological macromolecules, such as proteins. It measures the emission of light by fluorescent molecules and changes in this emission upon interaction with a ligand.
Steady-state fluorescence spectroscopy has been widely applied to investigate the interaction of this compound and its ionic liquid derivatives with proteins like human hemoglobin (Hb) and bovine serum albumin (BSA) researchgate.netnih.govnih.gov. These studies often observe a decrease in the intrinsic fluorescence intensity of the protein (fluorescence quenching) upon the addition of this compound researchgate.netnih.govnih.gov. This quenching is typically attributed to a static quenching mechanism, indicating the formation of a stable ground-state complex between the compound and the protein researchgate.netnih.govnih.gov. Binding constants (K_b) and thermodynamic parameters (e.g., ΔG) can be derived from these fluorescence quenching data, providing quantitative measures of the binding affinity and spontaneity of the interaction researchgate.net. For example, a 9-bromo noscapine ionic liquid ([9-Br-Nos]IBr₂) was found to exhibit a binding constant (K_b) of 36,307 M⁻¹ with human hemoglobin at 298 K, indicating a strong interaction researchgate.net.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for studying the electronic transitions within this compound and its interactions with other molecules. It measures the absorption of UV-Vis light by a sample as a function of wavelength.
In the context of this compound, UV-Vis spectroscopy is primarily used to monitor its interactions with proteins. Changes in the absorption spectrum of a protein, such as an increase in absorption intensity or a shift in the maximum absorption wavelength (e.g., a red shift), can indicate direct interaction and conformational changes induced by the binding of this compound researchgate.netnih.govresearchgate.net. For instance, studies on the interaction of this compound with bovine serum albumin (BSA) have shown an increase in the absorbance of BSA at 278 nm upon successive addition of the compound, suggesting interaction nih.gov. Similarly, an increase in absorption intensity with a considerable red shift has been observed when noscapine-based ionic liquids interact with human hemoglobin researchgate.net. These spectral changes provide evidence for the formation of a complex and can complement findings from fluorescence spectroscopy.
Fluorescence Spectroscopy (Steady-State and Time-Resolved) for Binding Interactions
Biophysical Techniques for Macromolecular Interaction Dynamics
Biophysical techniques are employed to study the interactions of this compound with macromolecules, providing information on complex formation, size, morphology, and stability.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. It measures the intensity fluctuations of scattered light caused by the Brownian motion of particles. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then converted into a hydrodynamic size using the Stokes-Einstein equation.
In the context of this compound, DLS has been utilized to characterize drug delivery systems incorporating noscapine and its derivatives. For instance, studies on drug-loaded magnetic nanoparticles (MNPs) intended as carriers for noscapine, which includes this compound as an analog, reported hydrodynamic sizes ranging from 20 to 40 nm for MNPs and drug-loaded MNPs researchgate.net. Another study involving solid lipid nanoparticles (SLNs) loaded with noscapine and telmisartan (B1682998), where this compound is a related compound, found hydrodynamic sizes of approximately 406.8 nm for the nanoparticles researchgate.net. This indicates DLS's utility in assessing the size and stability of nanocarriers designed for this compound or its related compounds.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure, morphology, and size of materials at a nanoscale level. It works by transmitting a beam of electrons through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image.
TEM has been instrumental in visualizing the morphology and size of nanoparticles designed for drug delivery of noscapine and its derivatives, including this compound. For example, studies characterizing drug-loaded magnetic nanoparticles (MNPs) used for noscapine delivery showed that TEM images revealed spherical particles with an average size of 11-20 nm researchgate.net. Similarly, solid lipid nanoparticles (SLNs) intended for noscapine and telmisartan delivery were observed via TEM (and AFM) to have a spherical form with a mean size of 36.6 nm researchgate.net. These findings demonstrate TEM's critical role in confirming the physical characteristics of nanocarriers for this compound.
Thermal Analysis Techniques
Thermal analysis techniques investigate the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is widely used to study thermal transitions such as melting, crystallization, glass transitions, and polymorphic changes, providing insights into the thermal stability and purity of a compound.
In research involving reduced bromonoscapine (Red-Br-Nos), a derivative closely related to this compound, DSC analysis was employed to confirm the formation of aggregates in the solid phase with cyclodextrins (β-CD and methyl-β-CD) acs.orgnih.gov. The endothermic peak for Red-Br-Nos was observed at 168.83 °C, which is comparable to the melting point of noscapine (170–175 °C) acs.org. When Red-Br-Nos was complexed with β-CD and methyl-β-CD, the DSC thermograms ascertained the production of a 1:1 aggregate in the solid phase, indicating the successful encapsulation of the drug within the cyclodextrin (B1172386) cavities acs.org. This highlights DSC's utility in confirming complex formation and assessing the thermal behavior of this compound derivatives.
Table 1: Differential Scanning Calorimetry Data for Reduced Bromonoscapine and its Complexes
| Compound/Complex | Endothermic Peak (°C) | Observation | Reference |
| Red-Br-Nos | 168.83 | Melting point | acs.org |
| Red-Br-Nos−β-CD | Not explicitly stated, but aggregate formation confirmed | Formation of 1:1 aggregate | acs.org |
| Red-Br-Nos–methyl-β-CD | Not explicitly stated, but aggregate formation confirmed | Formation of 1:1 aggregate | acs.org |
X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, researchers can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and molecular conformation. This technique is crucial for understanding the fundamental structural properties of compounds and their derivatives.
For this compound, X-ray crystallography has been successfully employed to determine its solid-state structure. Crystals of 9'-bromonoscapine (referred to as compound 2 in the source) were obtained and analyzed using single crystal X-ray structural analysis (CCDC deposition # 955643) nih.gov. This analysis was particularly important to unambiguously determine whether epimerization occurred during the bromination procedure used in its synthesis nih.gov. The crystallography data confirmed the indicative torsion angle between H3–C3–C5′–H5′ for 9'-bromonoscapine as -80.1° nih.gov. This detailed structural information is vital for understanding the compound's stereochemistry and its potential interactions in biological systems. X-ray crystallography has also been used to study the binding of noscapinoids, including a this compound derivative, to tubulin, providing high-resolution structures that reveal key interactions and assist in the design of improved derivatives researchgate.net.
Table 2: X-ray Crystallography Data for 9'-Bromonoscapine
| Parameter | Value | Reference |
| CCDC Deposition Number | 955643 | nih.gov |
| Indicative Torsion Angle (H3–C3–C5′–H5′) | -80.1° | nih.gov |
Q & A
Basic: What are the key considerations when designing synthesis protocols for 9-Bromonoscapine?
Answer:
Synthesis protocols must prioritize reproducibility, purity, and safety. Experimental sections should detail reaction conditions (e.g., solvents, catalysts, temperature), purification methods (e.g., chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For novel compounds, provide full spectroscopic data and elemental analysis. Known compounds require literature citations for identity confirmation. Ensure compliance with CLP regulations for hazardous intermediates (e.g., brominated precursors) .
Basic: How should researchers address contradictions in reported mechanisms of action for this compound?
Answer:
Contradictions demand systematic analysis:
Comparative assays: Replicate experiments under identical conditions (e.g., cell lines, concentrations, exposure times) to isolate variables .
Statistical validation: Use appropriate tests (e.g., ANOVA, t-tests) to confirm significance thresholds (p < 0.05) and report confidence intervals .
Mechanistic studies: Combine biochemical assays (e.g., tubulin polymerization inhibition) with computational modeling (e.g., molecular docking) to reconcile divergent hypotheses .
Advanced: What methodological frameworks are recommended for optimizing this compound’s pharmacokinetic profile in preclinical models?
Answer:
Adopt a structured approach:
- PICO framework: Define Population (e.g., murine models), Intervention (dosage regimens), Comparison (control vs. treated groups), and Outcome (e.g., bioavailability, half-life) .
- Iterative design: Use dose-escalation studies with LC-MS/MS plasma analysis to refine absorption/distribution parameters .
- Ethical alignment: Follow institutional guidelines for in vivo studies, including sample size justification and humane endpoints .
Advanced: How can researchers ensure rigor in analyzing this compound’s cytotoxic selectivity across cancer cell lines?
Answer:
Standardized assays: Use validated cell lines (e.g., NCI-60 panel) with matched normal cells. Include triplicate measurements and negative/positive controls .
Data normalization: Apply IC50 calculations adjusted for baseline apoptosis rates.
Bias mitigation: Blind scoring of viability assays (e.g., MTT, Annexin V staining) to reduce observer bias .
Meta-analysis: Cross-reference results with public databases (e.g., PubChem BioAssay) to identify outliers or confirm trends .
Basic: What are the best practices for reporting spectroscopic data for this compound derivatives?
Answer:
- NMR: Report solvent, frequency, δ values (ppm), multiplicity, and coupling constants (J in Hz). Assign all protons/carbons via 2D experiments (e.g., COSY, HSQC) .
- Mass spectrometry: Specify ionization mode (ESI/APCI), resolution (HRMS if >10,000), and isotopic patterns for bromine .
- Purity: Include HPLC chromatograms (column type, mobile phase, λ detection) with retention times and area-percent values ≥95% .
Advanced: How should researchers design studies to evaluate this compound’s synergy with existing chemotherapeutics?
Answer:
- Combination index (CI): Calculate CI values via Chou-Talalay method using CompuSyn software. Test fixed-ratio combinations (e.g., 1:1, 1:2) .
- Mechanistic synergy: Conduct pathway analysis (e.g., RNA-seq, phosphoproteomics) to identify overlapping vs. distinct targets .
- In vivo validation: Use xenograft models with staggered dosing schedules to minimize toxicity .
Basic: What statistical parameters are critical when publishing dose-response data for this compound?
Answer:
- Precision: Report means ± SD/SE, n ≥ 3. Justify decimal places (e.g., IC50 as 12.3 ± 1.5 μM vs. 12.34 ± 1.52 μM) based on instrument resolution .
- Outlier handling: Define exclusion criteria (e.g., Grubbs’ test) pre-study.
- Graphical clarity: Use non-overlapping error bars in dose-response curves and label axes with units .
Advanced: How can computational tools enhance the design of this compound analogs?
Answer:
- QSAR modeling: Train models with datasets of noscapinoid analogs (e.g., IC50, logP) to predict bromine substitution effects .
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to assess binding affinity to β-tubulin pockets. Validate with mutagenesis studies .
- ADMET prediction: Employ SwissADME or ADMETlab to prioritize analogs with favorable pharmacokinetics .
Basic: What ethical considerations apply to this compound research involving animal models?
Answer:
- IACUC approval: Submit protocols for review, including justification of species, sample size, and endpoints .
- 3Rs compliance: Minimize animal use via power analysis; refine procedures (e.g., analgesia during tumor implantation) .
- Data sharing: Deposit raw survival/toxicity data in repositories like Figshare to avoid redundant experiments .
Advanced: What strategies resolve discrepancies in this compound’s reported solubility profiles?
Answer:
- Standardized buffers: Test solubility in physiologically relevant media (e.g., PBS, DMEM + 10% FBS) at 37°C .
- Analytical validation: Compare UV-Vis, nephelometry, and HPLC-UV methods. Report limits of quantification (LOQ) .
- Co-solvent screening: Systematically evaluate excipients (e.g., DMSO, cyclodextrins) while monitoring stability via accelerated degradation studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
